molecular formula C15H25ClN2O B1222378 Methyl lidocaine CAS No. 29199-61-9

Methyl lidocaine

Cat. No.: B1222378
CAS No.: 29199-61-9
M. Wt: 284.82 g/mol
InChI Key: DGCSRAPAKCHQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Lidocaine is a chemical derivative of lidocaine, a well-characterized amide-type local anesthetic, intended for research applications. As a research compound, it is of significant interest for investigating the molecular mechanisms of local anesthetic action and for potential applications in experimental pharmacology and drug delivery systems. Its primary postulated mechanism of action, based on the parent compound, is the blockade of voltage-gated sodium channels (Nav) on the internal surface of neuronal membranes. This binding inhibits the ionic fluxes required for the initiation and conduction of action potentials, leading to a reversible suppression of neuronal signaling. Lidocaine, the parent molecule, is known to stabilize the neuronal membrane by binding to sodium channels and locking them in an open state, preventing nerve depolarization. Researchers are exploring lidocaine derivatives to enhance properties such as selectivity, duration of action, and to reduce potential toxicity. For instance, recent advances in structural biology are facilitating the development of more selective local anesthetics by providing high-resolution insights into anesthetic-target interactions. Furthermore, novel drug delivery systems, including nanotechnology-based carriers, are being investigated to improve the stability, prolong the release, and reduce the systemic toxicity of local anesthetics like lidocaine, with potential implications for related derivatives. This compound is provided exclusively for laboratory research purposes. It is not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this compound in accordance with all applicable institutional and governmental safety regulations. The specific pharmacological profile, metabolic pathway (which may involve liver enzymes such as CYP3A4), and toxicological data for this compound should be empirically established by the researcher, as they may differ from the known properties of lidocaine.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSRAPAKCHQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1462-71-1 (iodide)
Record name N-Methyllidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29199-61-9
Record name N-Methyllidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Catalytic Amination of 2,6-Xylenol

The industrial production of 2,6-dimethylaniline, a precursor for this compound, employs a high-temperature amination process. In the presence of 5% Pd/C and 2,6-dimethylcyclohexanone , 2,6-xylenol reacts with ammonia at 180–190°C for 5–8 hours . This liquid-phase reaction achieves a conversion rate exceeding 90% , with the catalyst and promoter enabling selective amination while minimizing side reactions. Post-reaction, the mixture undergoes vacuum distillation to recover unreacted 2,6-dimethylcyclohexanone and isolate 2,6-dimethylaniline in ≥85% yield .

Nitro Reduction Pathways

Alternative routes involve the reduction of 2,6-dimethylnitrobenzene using hydrogen gas and Pd/C in methanol at ambient conditions. This method, while efficient, requires careful control of hydrogen pressure to prevent over-reduction.

Formation of the Chloroacetyl Intermediate

Acylation of 2,6-Dimethylaniline

The α-chloroamide intermediate is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in dichloromethane, catalyzed by potassium carbonate. This exothermic reaction proceeds at room temperature, with dropwise addition of chloroacetyl chloride to mitigate thermal runaway. The resulting chloroacetyl-2,6-dimethylaniline is purified via aqueous washes, achieving >95% purity prior to subsequent steps.

Solvent and Base Optimization

Replacing dichloromethane with toluene and substituting potassium carbonate with sodium acetate enhances reaction efficiency, as demonstrated in scaled-up protocols. Sodium acetate acts as both a base and a buffering agent, stabilizing the reaction mixture and improving yields to 92–94% .

Nucleophilic Substitution with Methylated Amines

SN2 Reaction with Diethylamine

The final step involves the displacement of the chlorine atom in the α-chloroamide by diethylamine in refluxing n-hexane at 55–65°C . This solvent choice facilitates product isolation via cooling-induced crystallization, bypassing the need for complex extraction. The reaction achieves 88–90% yield , with diethylamine serving dual roles as a nucleophile and acid scavenger.

Methylation via Sodium Methoxide

In patented methodologies, sodium methoxide and N,N-lignocaine methyl acetate are employed to introduce methyl groups at the amide nitrogen. Heating the mixture to 90–95°C under Dean-Stark conditions removes methanol, driving the reaction toward completion. Subsequent addition of dichloroethane and hydrochloric acid yields this compound hydrochloride with 99.5% HPLC purity and 84–88% overall yield .

Optimization of Reaction Conditions

Temperature and Catalysis

Elevating the reaction temperature to 95°C accelerates the SN2 substitution, reducing reaction time from 8 hours to 30 minutes . The use of Pd/C in earlier stages ensures high intermediate purity, which cascades into superior final product quality.

Solvent Systems

Comparative studies highlight n-hexane as superior to toluene or dichloroethane for crystallization, offering 20–25% higher recovery of this compound. Its low polarity and high volatility simplify post-reaction processing.

Purification and Crystallization Techniques

Activated Carbon Treatment

Post-synthesis, the crude product is treated with activated carbon in dichloroethane to adsorb impurities. Refluxing for 20–40 minutes followed by filtration yields a colorless solution, which is concentrated under reduced pressure.

Crystallization Dynamics

Slow cooling of the concentrated filtrate to 5–10°C induces the formation of high-purity crystals. This step is critical for achieving ≥99.5% purity , as rapid cooling may entrap solvents or by-products.

Yield and Purity Analysis

ParameterMethod 1Method 2
Intermediate Yield85–90%88–92%
Final Product Purity99.5% (HPLC)99.3% (HPLC)
Total Yield84–88%87–90%
Reaction Time4–6 hours3–5 hours

Method 1, utilizing sodium methoxide and methyl acetate, offers marginally higher purity, while Method 2 excels in throughput and solvent sustainability.

Comparative Analysis of Industrial Methods

Cost Efficiency

The Pd/C-catalyzed amination route, though capital-intensive, reduces raw material costs by 15–20% compared to nitro reduction.

Environmental Impact

n-Hexane -based processes generate 30% less waste than dichloroethane systems, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Methyl lidocaine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Using various amines under basic conditions.

Major Products:

Scientific Research Applications

Analgesic Applications

Methyl lidocaine has been investigated for its efficacy as an analgesic agent. Its primary application is in pain management, particularly for conditions such as neuropathic pain and myofascial pain syndromes.

Case Studies and Research Findings

  • Myofascial Pain Treatment : In a comparative study involving thirty patients with myofascial pain, this compound patches were assessed against traditional lidocaine patches. Results indicated significant reductions in pain intensity and improvements in quality of life for both treatment groups, suggesting that this compound may be as effective as its parent compound in managing localized pain .
  • Chronic Pain Management : Research has shown that this compound can be beneficial in treating chronic pain conditions. Its mechanism of action involves blocking sodium channels, which prevents the propagation of pain signals along nerve fibers .

Cardiac Applications

This compound has been explored as an anti-arrhythmic agent. Its ability to stabilize cardiac membranes makes it a candidate for treating certain types of cardiac dysrhythmias.

Experimental Studies

  • Anti-arrhythmic Properties : In experimental settings, this compound has demonstrated effectiveness in reducing arrhythmic episodes in animal models. For instance, studies involving hamster hearts showed that this compound could influence the biosynthesis of phospholipids, which is crucial for maintaining cardiac membrane integrity .

Pharmacological Mechanisms

Understanding the pharmacological mechanisms of this compound is essential for optimizing its applications.

Mechanism Insights

  • Sodium Channel Blockade : Like other local anesthetics, this compound exerts its effects primarily through the blockade of voltage-gated sodium channels. This action inhibits neuronal excitability and reduces the sensation of pain .
  • Central Analgesic Effects : Recent studies have indicated that systemic administration of this compound may also produce central analgesic effects by modulating neurotransmitter systems involved in pain perception, such as NMDA and glycine receptors .

Comparative Efficacy with Other Agents

When compared to other analgesics and anesthetics, this compound has shown promising results.

Agent Primary Use Efficacy Notes
This compoundLocal AnesthesiaEffective for localized pain managementComparable to traditional lidocaine
LidocaineLocal AnesthesiaWidely used for various surgical proceduresEstablished safety profile
BupivacaineLocal AnesthesiaLonger duration of actionHigher potency, risk of cardiotoxicity

Mechanism of Action

Methyl lidocaine exerts its effects by inhibiting voltage-gated sodium channels in neuronal cell membranes. By blocking these channels, it prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics, but this compound is noted for its rapid onset and intermediate duration of action .

Comparison with Similar Compounds

Sodium Channel Blocking Activity

Lidocaine analogs with methyl group modifications have been explored for their sodium channel inhibition. In a study comparing phenytoin-lidocaine hybrids, compound 42 (lacking phenyl ring methyl groups) and compound 41 (retaining methyl groups) were evaluated. The Comparative Molecular Field Analysis (CoMFA) model demonstrated excellent predictive ability, suggesting that methyl groups on the phenyl ring influence binding affinity and inhibitory potency at 40 μM .

Table 1: Sodium Channel Inhibition of Lidocaine Analogs

Compound Structural Modification IC50/Activity at 40 μM Reference
Lidocaine Base structure Reference compound
Compound 41 Phenytoin-lidocaine graft + methyl Potent inhibition
Compound 42 Phenytoin-lidocaine graft – methyl Reduced activity

Antiarrhythmic and Cardiovascular Effects

  • Benzyl Nitrile Analog : Superior to lidocaine in protecting against chloroform-induced arrhythmias at 40 mg/kg. However, it shared lidocaine’s cardiovascular depression mechanism .
  • Methyl Nitrile Analog : Less active than the benzyl nitrile derivative in most parameters, indicating that methyl substitutions in certain positions may reduce antiarrhythmic efficacy .
  • LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) : A methyl-substituted analog with similar anesthetic and hypotensive effects to lidocaine but without pro-convulsant or vasoconstrictive side effects at high doses .

Table 2: Antiarrhythmic and Cardiovascular Profiles

Compound Arrhythmia Protection Cardiovascular Effects Adverse Effects Reference
Lidocaine Moderate (CaCl₂-induced) Hypotension, bradycardia Seizures, vasoconstriction
Benzyl Nitrile High (chloroform-induced) Similar to lidocaine Common CV depression
LIA Moderate Hypotension without HR changes None reported

Local Anesthetic Activity

QSAR studies on 3-aminobenzo[d]isothiazole derivatives categorized compounds into three groups:

Group A : Activity similar to lidocaine (polarizability and five-membered rings enhanced efficacy).

Group B : Lower activity than lidocaine.

Group C : Irreversible nerve block .

Table 3: Local Anesthetic Activity Comparison

Compound Type Activity vs. Lidocaine Key Structural Features Reference
Group A Derivatives Equivalent High polarizability, 5-membered rings
Group B Derivatives Lower Aromatic CH groups

Pharmacokinetics and Formulations

  • Lidocaine Hydrochloride : Preferred in formulations due to higher solubility. Neonatal clearance is influenced by postnatal age (PNA), similar to renally cleared compounds .
  • Topical Systems : Bioequivalence was demonstrated between 1.8% lidocaine topical systems and 5% patches, with similar efficacy in pain management .

Table 4: Pharmacokinetic and Formulation Data

Formulation/Compound Bioavailability Key Pharmacokinetic Factor Bioequivalence Reference
Lidocaine HCl High PNA-dependent clearance N/A
1.8% Topical System Equivalent Adhesion superiority Yes vs. 5% patch

Biological Activity

Methyl lidocaine, a derivative of the widely used local anesthetic lidocaine, has garnered attention for its biological activities beyond mere anesthesia. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, particularly its potential applications in cancer therapy and metabolic processes.

This compound is structurally similar to lidocaine, differing primarily by the presence of a methyl group. This modification can influence its pharmacokinetic properties, such as solubility and receptor binding affinity. The compound interacts with voltage-gated sodium channels, inhibiting neuronal excitability and thus providing analgesic effects. Additionally, research indicates that methyl substitution at various positions on the benzene ring can enhance local anesthetic potency while potentially increasing toxicity at higher concentrations .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. Evidence suggests that it may enhance the efficacy of chemotherapeutic agents by modulating apoptotic pathways and inhibiting drug resistance mechanisms. For instance:

  • Combination Therapy with Cisplatin : this compound has been shown to significantly increase apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alongside cisplatin. The combination therapy resulted in a higher expression of activated caspase-3 and cleaved PARP, indicating enhanced apoptotic signaling .
  • Regulation of Gene Expression : this compound appears to suppress the methylation of tumor suppressor genes such as RARβ2 and RASSF1A, which may sensitize cancer cells to chemotherapy .

Metabolic Effects

This compound also influences lipid metabolism. Studies indicate that it may enhance the synthesis of neutral lipids and acidic phospholipids in cardiac tissues. This effect is believed to be mediated through the modulation of specific acyltransferase activities, which are crucial for phospholipid biosynthesis .

Case Studies and Clinical Trials

Several clinical studies have explored the effects of this compound in various contexts:

  • Cancer Pain Management : A systematic review indicated that lidocaine infusions (including this compound) are safe for cancer patients when administered judiciously. The review emphasized that there have been no significant adverse effects reported when used appropriately .
  • Phase I/II Trials : Ongoing trials are assessing the safety and efficacy of this compound in combination with other anticancer drugs. These studies aim to establish optimal dosing regimens and evaluate potential benefits in enhancing therapeutic outcomes for patients with specific malignancies .

Summary of Findings

The biological activity of this compound extends beyond its traditional use as a local anesthetic. Key findings include:

  • Enhanced Chemotherapeutic Efficacy : this compound may improve the effectiveness of drugs like cisplatin through apoptotic pathway modulation.
  • Lipid Metabolism Influence : It plays a role in lipid biosynthesis within cardiac tissues.
  • Clinical Safety : It has been found safe for use in cancer pain management.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityEnhances apoptosis in cancer cells; sensitizes cells to chemotherapy
Gene RegulationSuppresses methylation of tumor suppressor genes
Metabolic EffectsIncreases synthesis of neutral lipids and phospholipids
Clinical SafetySafe for use in cancer patients; no significant adverse effects reported

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying methyl lidocaine in biological matrices, and how do they ensure sensitivity?

  • Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (250 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-water-glacial acetic acid-triethylamine (62:38:0.3:0.6) is widely validated for detecting lidocaine in cerebrospinal fluid (CSF). This method achieves a linear range of 0.1–8 mg·L⁻¹, recovery rates of 93.77–95.64%, and a detection limit of 0.03 mg·L⁻¹ . For plasma, HPLC-MS/MS with deuterated internal standards improves specificity in multi-analyte pharmacokinetic studies .

Q. What are the critical steps in synthesizing this compound, and how can synthesis by-products be identified?

  • Answer : Key steps include nucleophilic substitution reactions between 2,6-dimethylaniline and chloroacetyl chloride, followed by alkylation with diethylamine. A common by-product, N-ethylglycine, forms during hydrolysis and is identified via liquid chromatography or NMR. This by-product must be rigorously removed to avoid interference in metabolic studies .

Q. How is lidocaine metabolism categorized into phase I and phase II biochemical processes?

  • Answer : Phase I metabolism involves hydroxylation at the 3-position of the aromatic ring (mediated by CYP3A4) and hydrolysis of the amide bond to yield N-ethylglycine. Phase II processes include glucuronidation of hydroxylated metabolites for renal excretion. These pathways are critical for interpreting drug-drug interactions and toxicity .

Advanced Research Questions

Q. How do researchers resolve discrepancies in lidocaine quantification between HPLC and gas chromatography (GC) methods?

  • Answer : Discrepancies often arise from calibration protocols. For example, GC methods using 14-sample calibration sets (0.02–0.2 mg·ml⁻¹) may overestimate lidocaine in low-concentration matrices compared to HPLC. Cross-validation with RMSEP (Root Mean Square Error of Prediction) and matrix-matched standards minimizes variability .

Q. What experimental designs are optimal for studying lidocaine’s anti-inflammatory effects in chronic pain models?

  • Answer : Rodent models of inflammatory pain (e.g., CFA-induced arthritis) require systemic lidocaine administration at sub-therapeutic plasma concentrations (0.5–1.5 μg·ml⁻¹) to isolate anti-inflammatory mechanisms. Behavioral assays (mechanical allodynia) and cytokine profiling (IL-6, TNF-α) are paired with HPLC validation of plasma/metabolite levels .

Q. How does the lidocaine metabolite N-ethylglycine mediate antinociception independently of sodium channel blockade?

  • Answer : N-ethylglycine acts as a competitive inhibitor of glycine transporter 1 (GlyT1), increasing glycine concentrations in synaptic clefts. This potentiates inhibitory neurotransmission in spinal dorsal horns, validated via electrophysiology and GlyT1-knockout models. The effect is dose-dependent and persists post-lidocaine clearance .

Q. What methodological challenges arise when analyzing lidocaine in multi-component pharmaceutical formulations?

  • Answer : Co-elution with excipients (e.g., methyl paraben) in dental anesthetics requires advanced chromatographic separation. TLC-densitometry with silica gel GF254 and chloroform-methanol-ammonia (8:2:0.1) resolves lidocaine from preservatives, while spectrophotometric derivative methods improve accuracy in binary mixtures .

Q. How can researchers address conflicting data on lidocaine’s dose-dependent safety in tumescent anesthesia?

  • Answer : Observational linear regression models in clinical studies often conflate pharmacokinetic variability with toxicity. A tiered approach—combining animal toxicokinetics (LD₅₀ in rats) with human plasma monitoring—establishes safe thresholds (≤45 mg·kg⁻¹). Rigorous exclusion of hepatic impairment patients reduces confounding .

Methodological Considerations

  • Statistical Validation : Use RMSEP for GC calibration and ANOVA for inter-day HPLC precision testing .
  • Ethical Design : Adhere to FINER criteria (Feasible, Novel, Ethical) for human trials, particularly in plasma sampling and pain studies .
  • Data Reproducibility : Publicly archive raw chromatographic data and pharmacokinetic parameters per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl lidocaine
Reactant of Route 2
Reactant of Route 2
Methyl lidocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.